2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid
Overview
Description
2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family. This compound is known for its unique structure, which includes an amino group, a methyl group, a phenyl group, and a carboxylic acid group attached to a pyridine ring. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-6-methyl-5-phenylpyridine-3-carboxylic acid with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Another synthetic route involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-3-cyanopyridine with benzaldehyde in the presence of a base can lead to the formation of the desired compound. This reaction is typically carried out in a solvent such as ethanol or acetonitrile and requires heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and minimize production costs. Industrial production may also involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst can facilitate condensation reactions.
Major Products Formed
Oxidation: Formation of 2-nitro-6-methyl-5-phenylpyridine-3-carboxylic acid.
Reduction: Formation of 2-amino-6-methyl-5-phenylpyridine-3-methanol or 2-amino-6-methyl-5-phenylpyridine-3-aldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of imines or Schiff bases.
Scientific Research Applications
2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Due to its potential therapeutic properties, it is being investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group can form hydrogen bonds with biological molecules, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.
Comparison with Similar Compounds
2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-Amino-5-phenylpyridine-3-carboxylic acid: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.
2-Amino-6-methylpyridine-3-carboxylic acid: Lacks the phenyl group at the 5-position, which may influence its binding affinity to biological targets.
2-Amino-6-methyl-5-phenylpyridine: Lacks the carboxylic acid group, which may alter its solubility and interaction with biological molecules.
The presence of the methyl and phenyl groups in this compound contributes to its unique chemical properties and potential applications. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(14)15-8/h2-7H,1H3,(H2,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRKMSULYFJAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C2=CC=CC=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542393 | |
Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84596-20-3 | |
Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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